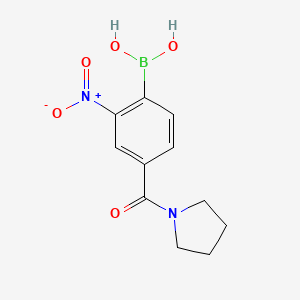
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative that features a nitro group, a pyrrolidine ring, and a phenylboronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, where the aromatic ring is treated with nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Boronic Acid Moiety: The phenylboronic acid moiety can be synthesized using phenylmagnesium bromide and trimethyl borate, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, followed by purification steps to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The boronic acid moiety can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Suzuki–Miyaura coupling typically requires a palladium catalyst and a base such as potassium carbonate.
Major Products Formed
Reduction: The major product is 2-Amino-4-(pyrrolidine-1-carbonyl)phenylboronic acid.
Substitution: The major products are various biaryl compounds formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid in chemical reactions involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the nitro and pyrrolidine groups, making it less versatile in certain reactions.
4-(Piperidine-1-carbonyl)phenylboronic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical properties and reactivity compared to other boronic acids .
Eigenschaften
Molekularformel |
C11H13BN2O5 |
|---|---|
Molekulargewicht |
264.04 g/mol |
IUPAC-Name |
[2-nitro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O5/c15-11(13-5-1-2-6-13)8-3-4-9(12(16)17)10(7-8)14(18)19/h3-4,7,16-17H,1-2,5-6H2 |
InChI-Schlüssel |
HHYYRRKBNASGDY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCC2)[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




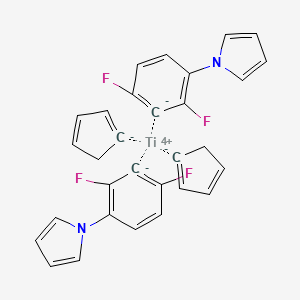
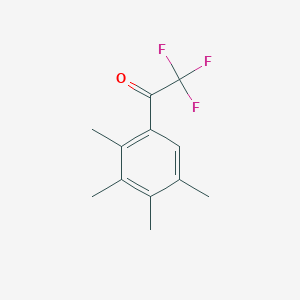
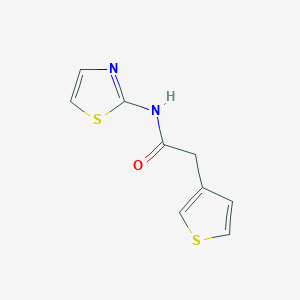
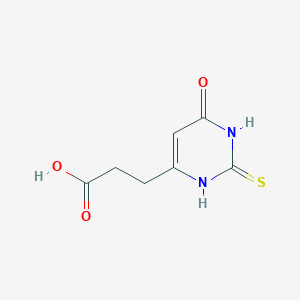
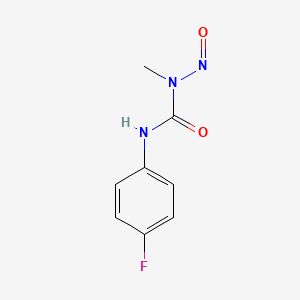
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
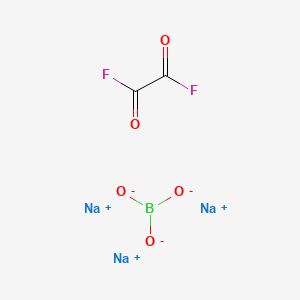
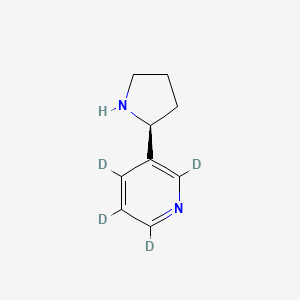
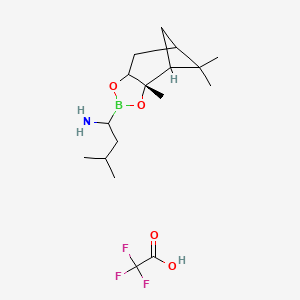
![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
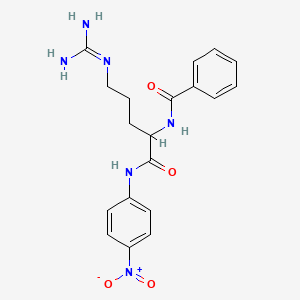
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
